Cas no 946200-71-1 (N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)

N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide
- Ethanediamide, N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-[2-(1-pyrrolidinyl)-2-(3-thienyl)ethyl]-
- N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- AKOS024646084
- 946200-71-1
- F2392-1277
- N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
-
- インチ: 1S/C20H29N3O2S/c24-19(21-10-8-16-6-2-1-3-7-16)20(25)22-14-18(17-9-13-26-15-17)23-11-4-5-12-23/h6,9,13,15,18H,1-5,7-8,10-12,14H2,(H,21,24)(H,22,25)
- InChIKey: QLRWMEVGWHYVHC-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1CCCCC=1)(=O)C(NCC(N1CCCC1)C1C=CSC=1)=O
計算された属性
- せいみつぶんしりょう: 375.19804835g/mol
- どういたいしつりょう: 375.19804835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.186±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.49±0.46(Predicted)
N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2392-1277-2mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-5mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-100mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-3mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-75mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-50mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-20μmol |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-10mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-40mg |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2392-1277-10μmol |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
946200-71-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamideに関する追加情報
Introduction to N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide (CAS No. 946200-71-1)
N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 946200-71-1, represents a novel molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development. The structural design of this molecule incorporates a cyclohexene moiety, a pyrrolidine ring system, and a thiophene substituent, which are well-documented for their diverse biological activities and potential interactions with biological targets.
The cyclohexene component in the molecular structure contributes to the compound's overall rigidity and stability, while the pyrrolidine ring introduces a hydrogen bond donor capability, which is crucial for binding to specific protein targets. Additionally, the thiophene moiety enhances the molecule's lipophilicity and electronic properties, making it an attractive scaffold for designing bioactive molecules. The presence of these functional groups in close proximity within the same molecule suggests that N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide may exhibit multifaceted interactions with biological receptors, leading to a range of pharmacological effects.
In recent years, there has been growing interest in the development of heterocyclic compounds for medicinal applications due to their inherent biological activity and structural diversity. The combination of cyclohexene, pyrrolidine, and thiophene in N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-( The synthesis of N'-2-( The pharmacological potential of N'-2-( In addition to its potential as an active pharmaceutical ingredient (API), N'-2-( The development of new therapeutic agents continues to rely heavily on innovative molecular designs that leverage structural diversity to optimize biological activity. N'-2-( The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) has accelerated the process of identifying lead compounds like N'-2-( In conclusion, N'-2-(< strength/cyclohexe-n-cyclohexe-n-e)/ )ethyl-N \ strength/pyrroli-din-pyrroli-din-y)/ -N \ strength thiop h en thiop h en y)/ -ethylethanedi-amide (CAS No. 94620071 -1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of \ strength/cyc lo hex en e / , \ strength/p y r rol id ine / , and \ strength/th i o ph en e / moieties positions it as a valuable scaffold for developing novel therapeutic agents. Ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties will be crucial in realizing its full potential as a drug candidate.
946200-71-1 (N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylethanediamide) 関連製品
- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 1182922-68-4(5-(4-Butylphenyl)thiazol-2-amine)
- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)
- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)
- 2229246-62-0(5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)




